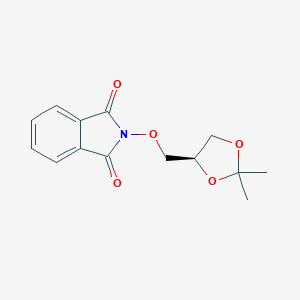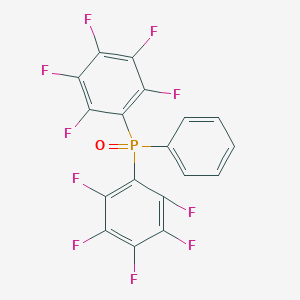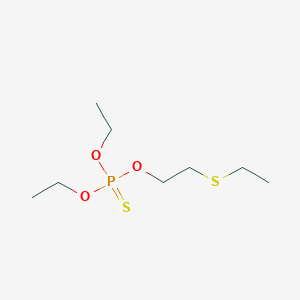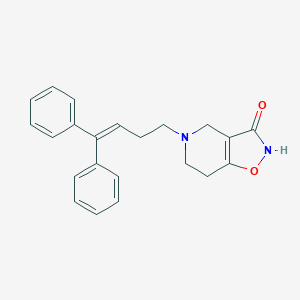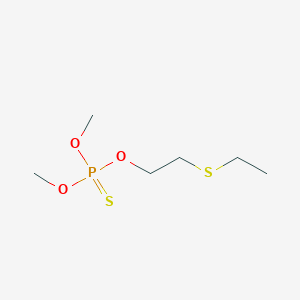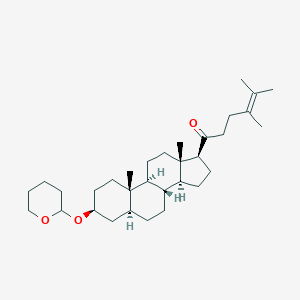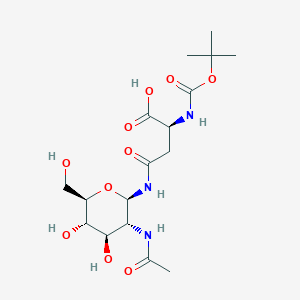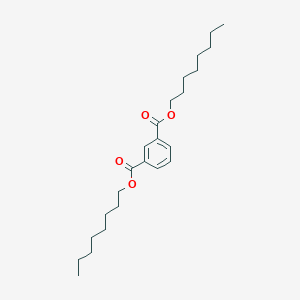![molecular formula C8H8N2O B166053 5-[(2-Propyn-1-yloxy)methyl]pyrimidine CAS No. 126230-78-2](/img/structure/B166053.png)
5-[(2-Propyn-1-yloxy)methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Propyn-1-yloxy)methyl]pyrimidine is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as PMP and has a molecular formula of C8H7N3O2. PMP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
PMP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the accumulation of deoxyuridine monophosphate (dUMP) and the depletion of deoxythymidine monophosphate (dTMP) in cells, which ultimately leads to the inhibition of DNA synthesis and cell growth.
Efectos Bioquímicos Y Fisiológicos
PMP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. PMP has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PMP in lab experiments is its ability to inhibit the activity of thymidylate synthase, which makes it a useful tool for studying the mechanisms of DNA synthesis and cell growth. However, one limitation of using PMP is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on PMP, including the development of novel antitumor agents based on PMP, the synthesis of new polymers and materials using PMP as a building block, and the exploration of PMP's potential applications in the field of biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of PMP and its potential side effects.
Métodos De Síntesis
PMP can be synthesized through various methods, including the reaction between 2-chloro-5-formylpyrimidine and propargyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
PMP has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, PMP has shown potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, PMP has been used as a building block for the synthesis of various polymers and materials. In biochemistry, PMP has been used as a substrate for the synthesis of nucleotides and nucleosides.
Propiedades
IUPAC Name |
5-(prop-2-ynoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-3-11-6-8-4-9-7-10-5-8/h1,4-5,7H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGMBWVGIYZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

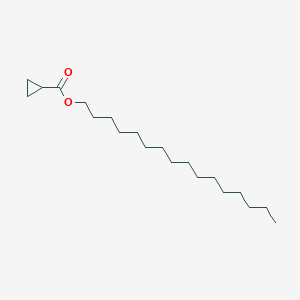
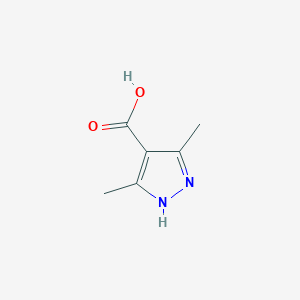
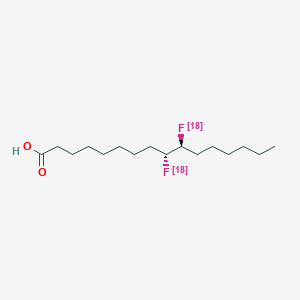
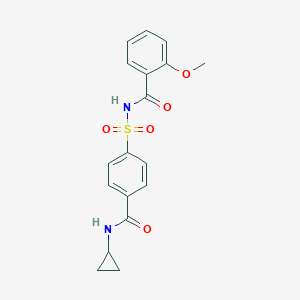
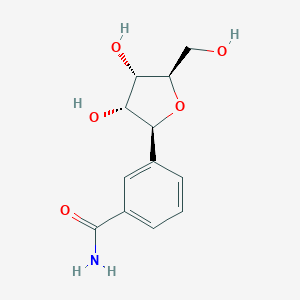
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
